molecular formula C3H4O2 B044143 Methylglyoxal CAS No. 78-98-8

Methylglyoxal

Cat. No. B044143
CAS RN: 78-98-8
M. Wt: 72.06 g/mol
InChI Key: AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Description

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed endogenously in organisms through various enzymatic and non-enzymatic pathways. It is a common intermediate in the Maillard reaction (glycation) and is known to increase in conditions such as diabetes. MG reacts with proteins and forms advanced glycation end products (AGEs), which have been implicated in the progression of several chronic diseases including diabetic complications, cardiovascular diseases, and neurodegenerative disorders (Oya et al., 1999).

Synthesis Analysis

Methylglyoxal is primarily synthesized from glycolytic intermediates, amino acids, and acetone. Its formation is a paradox in cellular metabolism; despite its toxicity, MG plays roles in cell signaling and stress responses. For example, in Saccharomyces cerevisiae, MG functions as a signal initiator in the high osmolarity glycerol (HOG) MAP kinase cascade, highlighting its dual role as both a toxic metabolite and a signaling molecule (Maeta et al., 2005).

Molecular Structure Analysis

The molecular structure of MG allows it to modify biological macromolecules significantly. It forms a variety of AGEs by reacting with arginine and lysine residues in proteins. Structural studies have shown that MG can polymerize into small structures in organic media, which upon re-exposure to water, transform back into reactive monomeric forms. This behavior significantly affects its reactivity and interactions with biomolecules (Nemet et al., 2004).

Chemical Reactions and Properties

MG reacts with nucleophiles in proteins (e.g., arginine, lysine, and cysteine residues) to form various AGEs. These reactions are typically characterized by initial fast, reversible steps followed by slower, irreversible steps leading to stable modifications. For instance, MG modification of arginine residues forms imidazolone structures, which are implicated in the pathogenesis of diabetes and other chronic diseases (Lo et al., 1994).

Physical Properties Analysis

The physical properties of MG, such as its reactivity and ability to form stable modifications with biomolecules, play a crucial role in its biological effects. Its polymerization behavior in different solvents and the stability of its modifications under physiological conditions are essential for understanding its role in biological systems and the potential for forming AGEs.

Chemical Properties Analysis

The chemical properties of MG, particularly its reactivity towards amino acids and nucleic acids, underlie its potential to cause cellular damage and contribute to the pathogenesis of various diseases. MG's ability to modify DNA and proteins affects cellular functions, contributing to the complications associated with diabetes and aging (Mir et al., 2014).

Scientific Research Applications

  • Insulin Resistance and Salt Sensitivity : Methylglyoxal contributes to the development of insulin resistance and salt sensitivity in rats, mainly through oxidative stress and advanced glycation end-products formation (Guo et al., 2009).

  • Protein-Ligand Interactions : It modifies human serum albumin, particularly at Arg-410, disrupting protein-ligand interactions and enzyme activity (Ahmed et al., 2005).

  • Effect on Yeast Cells : Methylglyoxal inhibits the growth of glucose-fermenting yeast cells by targeting glycolysis and inducing degradation of glucose sensors (Roy et al., 2016).

  • Stress Response in Schizosaccharomyces pombe : It triggers nuclear accumulation of Pap1 and Sty1, activating stress response pathways in this yeast species (Zuin et al., 2005).

  • Fluorescent Sensor Development : A developed fluorescent sensor, MBo, can detect methylglyoxal under physiological conditions, aiding clinical and basic science research (Wang et al., 2013).

  • Potential in Cancer Chemotherapy : Its properties as a potent growth inhibitor and genotoxic agent make methylglyoxal a candidate for use in cancer chemotherapy (Amicarelli et al., 2003).

  • Role in Diseases and Aging : Methylglyoxal is a protein-glycating agent linked to diabetes, vascular complications, renal failure, Alzheimer's disease, arthritis, Parkinson's disease, and aging (Rabbani & Thornalley, 2014).

  • Regulatory Role in Triose-Phosphate Household : It has a significant regulatory and pathological role, especially in diabetic complications (Kalapos, 1999).

  • Diabetic Neuropathy : Modification of Nav1.8 by methylglyoxal leads to increased electrical excitability and hyperalgesia in diabetic neuropathy (Bierhaus et al., 2012).

  • Anticancer and Antiviral Effects : Besides its cytotoxicity, methylglyoxal has documented anticancer and antiviral effects (Talukdar et al., 2008).

  • Role in Carcinogenesis : It is involved in carcinogenesis and advanced glycation end-product formation, contributing to aging and chronic diabetes (Chaplen et al., 1998).

  • Link to Type 2 Diabetes Mellitus : Increased plasma levels of methylglyoxal are found in patients with newly diagnosed type 2 diabetes mellitus (Kong et al., 2014).

  • Protection Against Oxidative Damage : Resveratrol protects mouse oocytes from methylglyoxal-induced oxidative damage (Liu et al., 2013).

  • Role in Hypertension Pathogenesis : It likely plays a role in the pathogenesis of hypertension (Wang et al., 2008).

  • Toxicity in Escherichia coli : Its toxicity in E. coli requires specific genetic changes for optimal growth (McCloskey et al., 2018).

  • Role in Plants Under Stress : Methylglyoxal levels in plants under salinity stress depend on glyoxalase I and glutathione concentration (Yadav et al., 2005).

Safety And Hazards

Methylglyoxal is harmful by inhalation, in contact with skin, and if swallowed . It may be corrosive to metals, cause an allergic skin reaction, cause serious eye damage, and is suspected of causing genetic defects .

Future Directions

Methylglyoxal is attracting increased attention because of its relationship with diabetes and flavour generation . Research on the impact of Methylglyoxal on various proteins is ongoing, and there is much work to be done on fine-tuning chaperone proteins to increase their biological efficacy and stability .

properties

IUPAC Name

2-oxopropanal
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InChI

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3
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InChI Key

AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C=O
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Molecular Formula

C3H4O2
Record name METHYLGLYOXAL
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DSSTOX Substance ID

DTXSID0021628
Record name Methyl glyoxal
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Molecular Weight

72.06 g/mol
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Physical Description

Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour
Record name METHYLGLYOXAL
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Boiling Point

162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol)
Record name METHYLGLYOXAL
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Density

1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048
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Vapor Pressure

26.7 [mmHg]
Record name Methylglyoxal
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Mechanism of Action

This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant.
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Product Name

Methylglyoxal

Color/Form

Clear, yellow liquid, Yellow, hygroscopic liquid

CAS RN

78-98-8, 51252-84-7
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Melting Point

< 25 °C
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Synthesis routes and methods I

Procedure details

so that the catalyst causes a reaction between the impurity acetol and alpha-methyl styrene to form cumene and pyruvic aldehyde, then
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Synthesis routes and methods II

Procedure details

Glutathione functions as a co-enzyme for formaldehyde dehydrogenase, maleylacetoacetate isomerase, glyoxalase, prostaglandin endoperoxidase isomerases, and dichlorodiphenyltrichloroethane dehydrochlorinase and similar enzymes. In the glyoxalase reaction, the hemimercaptal formed nonenzymatically by reaction of methylglyoxal and glutathione (GSH) is converted by glyoxalase I to S-lactyl-Glutathione, which is split by glyoxalase II to D-lactate and Glutathione. In the formaldehyde dehydrogenase reaction, S-formyl Glutathione is formed (Glutathione+HCHO+NAD+) and hydrolyzed to formate and Glutathione.
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prostaglandin
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Synthesis routes and methods III

Procedure details

The main disadvantage in the literature methods for the preparation of 2,4-diamino-6-hydroxymethylpteridine is the necessity to use a pure 1,3-dihydroxyacetone, free of methyl-glyoxal, which affords by condensation a considerable yield of 2,4-diamino-6-methylpteridine. Purification of 1,3-dihydroxyacetone is rather difficult, especially the final distillation under high vacuum.
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Synthesis routes and methods IV

Procedure details

Methylglyoxal-containing PBS(-) solution and glutathione-containing PBS(-) solution (pH7.4) were combined to prepare solutions containing 400 μM methylglyoxal and 0, 1, 2, 4, or 8 mM glutathione. The solutions were incubated at 37° C. Samples were taken after 0, 2, 4, 8, and 24 hours; and 40 μl of 2 M perchlorate, 40 μl of 1% o-phenylenediamine, and 100 μl of 200 μM glyoxal were added to 100 μl of each sample. The mixtures were stirred, and then incubated at 25° C. for one hour. Quinoxaline derivative, which was produced by the reaction of methylglyoxal and o-phenylenediamine, was separated and quantified by HPLC using reverse-phase column according to the method of Ohmori et al. (Ohmori, S. et al., J. Chromatogr. 414: 149–155, 1987).
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methylglyoxal
Reactant of Route 2
Methylglyoxal
Reactant of Route 3
Methylglyoxal
Reactant of Route 4
Methylglyoxal
Reactant of Route 5
Reactant of Route 5
Methylglyoxal
Reactant of Route 6
Methylglyoxal

Citations

For This Compound
70,900
Citations
JP Richard - Biochemical Society Transactions, 1993 - researchgate.net
… compounds to give methylglyoxal and inorganic phosphate. … spontaneous degradation to methylglyoxal, a compound that … of the toxic byproduct methylglyoxal from this pathway could …
Number of citations: 327 www.researchgate.net
I Nemet, L Varga‐Defterdarović… - Molecular nutrition & food …, 2006 - Wiley Online Library
Methylglyoxal (MG) is a highly reactive α‐oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins …
Number of citations: 197 onlinelibrary.wiley.com
MP Kalapos - Toxicology letters, 1999 - Elsevier
… some important characteristics of methylglyoxal metabolism and toxicity. … methylglyoxal, to the studies of methylglyoxal metabolism in different species, to in vivo effects of methylglyoxal …
Number of citations: 614 www.sciencedirect.com
P Matafome, C Sena, R Seiça - Endocrine, 2013 - Springer
Methylglyoxal (MG) is a highly reactive compound derived mainly from glucose and fructose metabolism. This metabolite has been implicated in diabetic complications as it is a strong …
Number of citations: 184 link.springer.com
Y Wang, CT Ho - Chemical Society Reviews, 2012 - pubs.rsc.org
Methylglyoxal (MGO) and glyoxal (GO), known as reactive carbonyl species, can be generated endogenously and exogenously (human body and food system). They are attracting …
Number of citations: 182 pubs.rsc.org
SK Yadav, SL Singla-Pareek… - Drug Metabolism and Drug …, 2008 - degruyter.com
Methylglyoxal (MG) is a highly reactive cytotoxic a-oxoaldehyde compound and is formed endogenously via different enzymatic and non-enzymatic reactions. In plants MG is detoxified …
Number of citations: 136 www.degruyter.com
DLV Jagt - Drug metabolism and drug interactions, 2008 - degruyter.com
A large literature has developed around methylglyoxal (MG) concerning its role in diabetes mellitus (DM) and in the development of diabetic complications. This is related to the …
Number of citations: 124 www.degruyter.com
MP Kalapos - Diabetes research and clinical practice, 2013 - Elsevier
… and a positive correlation between plasma methylglyoxal and β-… methylglyoxal in diabetic humans. This paper suggests that although there is a close association between methylglyoxal …
Number of citations: 139 www.sciencedirect.com
SA PHILLIPS, PJ THORNALLEY - European journal of …, 1993 - Wiley Online Library
… of methylglyoxal under physiological conditions suggests that methylglyoxal formation is … formation of methylglyoxal is about 7 nmol methylglyoxal . h-' . (ml packed red blood cells)-'. …
Number of citations: 654 febs.onlinelibrary.wiley.com
GP Ferguson, S Tötemeyer, MJ MacLean… - Archives of …, 1998 - Springer
… Abstract Methylglyoxal is a toxic electrophile. In Escherichia coli cells, the principal route of methylglyoxal production is from dihydroxyacetone phosphate by the action of methylglyoxal …
Number of citations: 322 link.springer.com

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